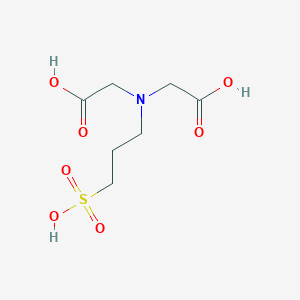

N,N-Diacetylhomotaurine

説明

Synthesis Analysis

The synthesis of related compounds such as acetylhomotaurine involves specific chemical reactions, notably N-acetylation with acetyl chloride, to label the compounds for imaging purposes like positron emission tomography (PET). These synthesis processes emphasize high yields and specific activity, although challenges such as poor passage through the blood-brain barrier have been noted, limiting their suitability for certain studies (Courtyn et al., 2004).

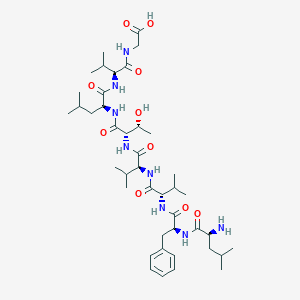

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-Diacetylhomotaurine can be intricate, with studies on metabolites of related substances providing insights into the arrangement of atoms and the formation of complex 3D assemblies. These structures are determined through methods like X-ray single-crystal and powder diffraction, revealing extensive hydrogen-bond networks (Wichmann et al., 2012).

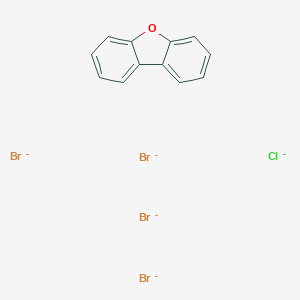

Chemical Reactions and Properties

Chemical reactions involving N,N-Diacetylhomotaurine and related compounds often focus on acetylation processes. These reactions can yield N,N-diacetylamines with high efficiency under specific conditions, such as the presence of magnesium and catalytic amounts of Cu(OAc)2. The properties and reactivity of these compounds are crucial for their potential applications and are characterized by various spectroscopic methods (Meyer et al., 2010).

Physical Properties Analysis

The physical properties of N,N-Diacetylhomotaurine, such as solubility, melting point, and stability, are essential for its application in different fields. These properties are influenced by the molecular structure and the presence of functional groups. Research on similar compounds has highlighted the importance of understanding these physical characteristics to optimize their use in pharmaceuticals and imaging agents.

Chemical Properties Analysis

The chemical properties of N,N-Diacetylhomotaurine, including reactivity, pH stability, and interaction with biological molecules, are critical for its functionality. Studies have shown that diacetyl compounds can undergo specific reactions, such as forming covalent adducts with biomolecules, which may impact their biological activity and effectiveness as therapeutic agents or imaging compounds (Mathews et al., 2010).

科学的研究の応用

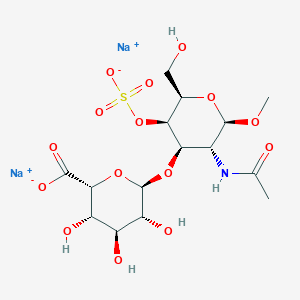

Glycoside Preparation

N,N-Diacetylhomotaurine is used as a substrate for preparing glycosides of N-acetylneuraminic acid, including heptasaccharides derived from group B type III Streptococcus (Demchenko & Boons, 1998).

Psychiatric Disorder Treatment

N-acetylcysteine (NAC), a derivative of N,N-Diacetylhomotaurine, shows promise in treating psychiatric disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

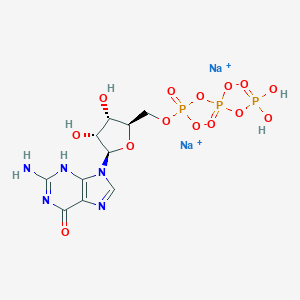

Imaging Agent in PET Scans

[11C]acetylhomotaurine is used in positron emission tomography (PET) to study the pharmacodynamic properties of acamprosate (Courtyn et al., 2004).

Supplement for Various Treatments

N-acetylcysteine supplementation is applied in preventing chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage, pulmonary fibrosis treatment, and infertility treatment (Millea, 2009).

Tumor Marker in Cancer Detection

DiAcSpm levels, related to N,N-Diacetylhomotaurine, are significantly higher in cancer patients' urine, suggesting potential as a broad-spectrum tumor marker (Liu et al., 2020).

Antioxidant and Anti-inflammatory Agent

NAC demonstrates antioxidant and anti-inflammatory capacity, but its effectiveness in clinical trials for various pathological conditions is still under study (Tenório et al., 2021).

Early Cancer Detection Marker

Urinary DiAcSpm estimation can detect early cancers, acting as a novel tumor marker (Hiramatsu et al., 2014).

Protective Effects Against Pesticides

NAC shows protective effects against oxidative stress caused by pesticides (Dhouib et al., 2016).

Chemotherapy Research

Knockdown of components of the NATH–hARD1 acetyltransferase complex, related to N,N-Diacetylhomotaurine, triggers apoptosis in human cell lines, suggesting potential in chemotherapy (Arnesen et al., 2006).

Neurotransmission Modulation

Acamprosate, derived from N,N-Diacetylhomotaurine, affects neurotransmission in the brain, particularly in the context of addiction and withdrawal (Berton et al., 1998; Zeise et al., 1993).

特性

IUPAC Name |

2-[carboxymethyl(3-sulfopropyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7S/c9-6(10)4-8(5-7(11)12)2-1-3-16(13,14)15/h1-5H2,(H,9,10)(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYENWLQMKHLYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158575 | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diacetylhomotaurine | |

CAS RN |

134152-15-1 | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134152151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

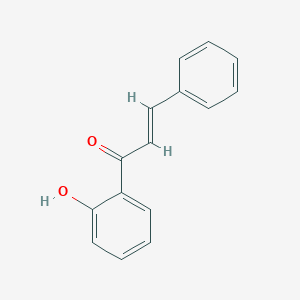

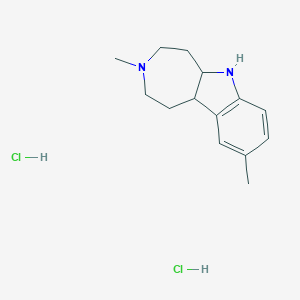

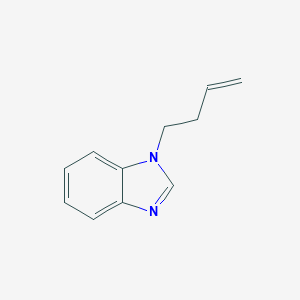

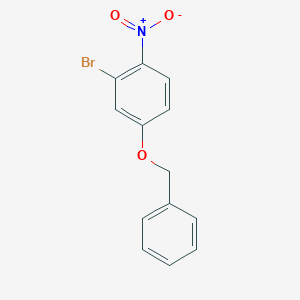

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)